molecular formula C10H11FN2O4 B6642055 2-[[2-(4-Fluorophenoxy)acetyl]amino]oxyacetamide

2-[[2-(4-Fluorophenoxy)acetyl]amino]oxyacetamide

Cat. No. B6642055
M. Wt: 242.20 g/mol
InChI Key: ADDJFPPJBRMOAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-(4-Fluorophenoxy)acetyl]amino]oxyacetamide is a synthetic compound that has been widely used in scientific research for its diverse applications. This compound is also known as FFAOA, and its molecular formula is C10H10FNO4. FFAOA is a derivative of acetic acid and is structurally similar to other compounds such as aspirin and ibuprofen.

Mechanism of Action

The mechanism of action of FFAOA is not fully understood. However, it is thought to act as an inhibitor of COX-2 and LOX by binding to the active site of these enzymes. FFAOA has also been shown to release NO in a pH-dependent manner, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
FFAOA has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as the production of inflammatory mediators. FFAOA has also been shown to have vasodilatory effects, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

FFAOA has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a range of conditions. FFAOA is also relatively inexpensive compared to other compounds with similar applications. However, FFAOA has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, FFAOA has not been extensively studied in vivo, which limits its potential applications.

Future Directions

There are several potential future directions for research on FFAOA. One area of interest is the development of FFAOA-based prodrugs for the delivery of NO. This approach could have a range of therapeutic applications. Another area of interest is the development of FFAOA analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of FFAOA and its potential applications in vivo.

Synthesis Methods

The synthesis of FFAOA involves the reaction of 4-fluorophenol with acetyl chloride to form 4-fluoroacetophenone. This intermediate is then reacted with hydroxylamine hydrochloride to form 4-fluoroacetophenone oxime. The oxime is then reacted with acetic anhydride to form FFAOA. The overall reaction can be represented as follows:
4-fluorophenol + acetyl chloride → 4-fluoroacetophenone
4-fluoroacetophenone + hydroxylamine hydrochloride → 4-fluoroacetophenone oxime
4-fluoroacetophenone oxime + acetic anhydride → FFAOA

Scientific Research Applications

FFAOA has been used in a variety of scientific research applications. It has been shown to have antimicrobial activity against a range of bacteria and fungi. FFAOA has also been used as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, FFAOA has been used as a prodrug for the delivery of nitric oxide (NO), which has been shown to have a range of therapeutic effects.

properties

IUPAC Name

2-[[2-(4-fluorophenoxy)acetyl]amino]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O4/c11-7-1-3-8(4-2-7)16-6-10(15)13-17-5-9(12)14/h1-4H,5-6H2,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDJFPPJBRMOAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NOCC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-(4-Fluorophenoxy)acetyl]amino]oxyacetamide

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